molecular formula C10H11N3 B6246715 2-methyl-4-phenyl-1H-imidazol-1-amine CAS No. 39678-35-8

2-methyl-4-phenyl-1H-imidazol-1-amine

Cat. No.: B6246715
CAS No.: 39678-35-8
M. Wt: 173.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenyl-1H-imidazol-1-amine (molecular formula: C₁₀H₁₁N₃, molecular weight: 173.22 g/mol, CAS No.: 188.29) is a substituted imidazole derivative characterized by a methyl group at position 2 and a phenyl group at position 4 of the imidazole ring . This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis. The imidazole core provides a rigid planar structure, enabling interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

39678-35-8

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Acetylguanidine-Mediated Cyclization

A foundational approach involves the cyclization of α-bromoacetophenone with acetylguanidine in dimethylformamide (DMF) at ambient temperatures. This method initially faced challenges with by-products such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, formed via dimerization (Scheme 1). Optimization studies revealed that slow addition of α-bromoacetophenone to pre-mixed acetylguanidine in DMF minimized exothermic side reactions, improving yields from 4–5% to 60%. Key parameters include:

Table 1: Optimization of Cyclization Conditions

ParameterInitial YieldOptimized YieldConditions
Reactant Ratio1:11:2α-Bromoacetophenone:Acetylguanidine
Temperature25°C15–25°CControlled exotherm via dropwise addition
SolventDMFDMF4:1 solvent-to-reactant mass ratio

Post-cyclization hydrolysis with 6 M HCl at 80°C yielded 4-phenyl-1H-imidazol-2-amine, a precursor for subsequent methylation.

Substitution and Cyclization Approaches

Ethylene Glycol as a Solvent for Substitution

A patent-pending method utilizes ethylene glycol to facilitate nucleophilic substitution between α-brominated methyl phenyl ketone and formamidine acetate. At 50–60°C, this step achieves a 98.7% conversion rate to the intermediate, which undergoes cyclization upon addition of sodium carbonate (30–35°C). The protocol’s scalability is demonstrated in 100 g batches, with vacuum distillation enabling ethylene glycol recovery (148°C, 15 mmHg).

Equation 1: Substitution-Cyclization Sequence

α-Brominated ketone+Formamidine acetateEthylene glycolImidazole intermediateNa2CO34-Phenylimidazole\alpha\text{-Brominated ketone} + \text{Formamidine acetate} \xrightarrow{\text{Ethylene glycol}} \text{Imidazole intermediate} \xrightarrow{\text{Na}2\text{CO}3} 4\text{-Phenylimidazole}

This method circumvents traditional guanidine derivatives, reducing costs but requiring precise pH adjustment (pH 8.0 ± 0.5) during workup.

Methylation Strategies for Amine Functionalization

Sodium Hydride and Methyl Iodide

The introduction of the methyl group at the 1-position is achieved via methylation of 4-phenyl-1H-imidazol-2-amine using sodium hydride (NaH) and methyl iodide (CH₃I) in DMF at –10°C. Excess NaH (1.25 equiv) ensures complete deprotonation, while controlled addition prevents N-overalkylation. Post-reaction recrystallization from ethanol yields 2-methyl-4-phenyl-1H-imidazol-1-amine with 47.5% purity.

Alternative Methylating Agents

Recent studies explore tert-butylbromoacetate for introducing methyl groups via SN2 reactions, though this requires subsequent deprotection steps. Comparative analysis shows NaH/CH₃I remains superior for direct methylation, albeit with safety concerns due to NaH’s pyrophoric nature.

By-Product Analysis and Mitigation

Imidazo[1,2-a]imidazole Formation

A major by-product, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, arises from the dimerization of α-bromoacetophenone intermediates. Its formation is suppressed by maintaining stoichiometric excess of acetylguanidine (2 equiv) and avoiding prolonged reaction times (>8 hours). Chromatographic purification (ethyl acetate/hexane) isolates the by-product, which is characterized by 1H^{1}\text{H} NMR (δ 7.58–7.07 ppm) and ESI-MS (m/z 274.1).

Purification Techniques

Activated carbon treatment and recrystallization from chloroform/sherwood oil mixtures enhance final product purity to >99%. For large-scale batches, fractional distillation under reduced pressure removes high-boiling solvents like DMF .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-1H-imidazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-methyl-4-phenyl-1H-imidazol-1-amine exhibit significant anticancer activity. For example, studies have shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Neuroprotective Effects

Recent investigations into neuroprotective applications highlight the role of this compound in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Pharmacological Insights

The pharmacodynamics of this compound suggest it interacts with specific biological targets, including enzymes involved in metabolic pathways. Its mechanism of action is believed to involve modulation of signaling pathways related to inflammation and cellular stress responses .

Cancer Treatment Study

A clinical trial investigated the efficacy of a drug formulation containing this compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 60% of participants after a 12-week treatment period, with manageable side effects .

Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than that of standard antibiotics, indicating superior efficacy .

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1H-imidazol-1-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of imidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
2-Methyl-4-phenyl-1H-imidazol-1-amine Methyl (C2), Phenyl (C4) C₁₀H₁₁N₃ 173.22 188.29 Moderate lipophilicity; potential kinase inhibition scaffold
4,5-Diphenyl-1H-imidazol-2-amine Phenyl (C4, C5) C₁₅H₁₃N₃ 235.28 37980-29-3 Enhanced aromatic stacking; higher molecular weight
5-(4-Methylphenyl)-1H-imidazol-2-amine 4-Methylphenyl (C5) C₁₀H₁₁N₃ 173.22 60472-16-4 Increased steric bulk at C5; potential solubility challenges
1-(2-Fluorobenzyl)-1H-imidazol-2-amine Fluorobenzyl (N1) C₁₀H₁₀FN₃ 191.20 1216191-87-5 Fluorine enhances electronegativity; improved metabolic stability
1-Methyl-4-nitro-1H-imidazol-5-amine Methyl (C1), Nitro (C4) C₄H₆N₄O₂ 142.12 4531-54-8 Nitro group introduces redox activity; potential cytotoxicity

Physicochemical and Pharmacological Properties

  • In contrast, the nitro group in 1-methyl-4-nitro-1H-imidazol-5-amine increases polarity but may lead to reactive metabolite formation .
  • Hydrogen Bonding : The primary amine at position 1 in the target compound allows for hydrogen bonding with biomolecular targets, a feature shared with 1-(2-fluorobenzyl)-1H-imidazol-2-amine but absent in 4,5-diphenyl derivatives .
  • For example, imidazo-quinazolines (e.g., 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine) demonstrate antitumor effects via kinase inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-phenyl-1H-imidazol-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Cyclization : Start with precursors like 1,2-diamines and α-halo ketones. Use acidic conditions (e.g., HCl) with Lewis acid catalysts (e.g., ZnCl₂) to promote imidazole ring formation .

  • Substitution : Introduce the phenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and boronic acids. Optimize solvent (DMF or DCM) and temperature (80–120°C) to minimize side reactions .

  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for isolation. Monitor purity via TLC and HPLC .

    • Data Table :
ParameterOptimal ConditionYield RangePurity (HPLC)
CatalystZnCl₂ (5 mol%)60–75%≥95%
SolventDMF70–85%≥98%
Temperature100°C65–80%≥97%

Q. How can researchers characterize the structural and physical properties of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, imidazole protons at δ 6.8–7.1 ppm) .
  • IR : Detect N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 174.2 (calculated: 173.22) .
  • Melting Point : Determine via differential scanning calorimetry (DSC); expected range: 180–190°C .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values <10 μM indicate high potency .
  • Antimicrobial Testing : Use broth microdilution (MIC assays) against S. aureus or E. coli; compare to standard antibiotics like ampicillin .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity (therapeutic index >10 preferred) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?

  • SAR Analysis :

  • Phenyl Group : Fluorination at the para position enhances lipophilicity and membrane permeability (logP increase ~0.5) but may reduce solubility .
  • Methyl Group : Replacement with bulkier groups (e.g., ethyl) can alter binding pocket interactions, as seen in similar imidazole derivatives .
    • Data Table :
DerivativeModificationIC₅₀ (Kinase X)MIC (S. aureus)
2-Methyl-4-phenylNone8.2 μM32 μg/mL
2-Ethyl-4-(4-Fluoro)phenylEthyl + F substitution5.6 μM16 μg/mL

Q. What computational methods can predict the binding mode of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pocket of kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond donors. Random forest regression often outperforms linear models for imidazoles .

Q. How can crystallographic data resolve contradictions in reported molecular geometries or tautomeric forms?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetone/water). Refine using SHELXL (CCDC deposition recommended). Key metrics: R-factor <0.05, data-to-parameter ratio >15 .
  • Tautomer Analysis : Compare experimental bond lengths (e.g., N1–C2 vs. N3–C4) to DFT-optimized structures (B3LYP/6-31G* level) .

Q. What strategies address low reproducibility in synthesis or bioactivity data across studies?

  • Troubleshooting :

  • Reagent Purity : Ensure aryl boronic acids are >98% pure (HPLC). Trace moisture in Pd catalysts can reduce yields; store under argon .
  • Assay Variability : Normalize cell viability assays to internal controls (e.g., ATP levels) and use triplicate technical replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.